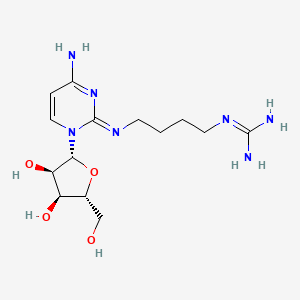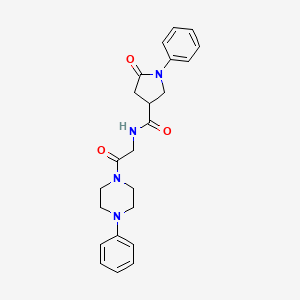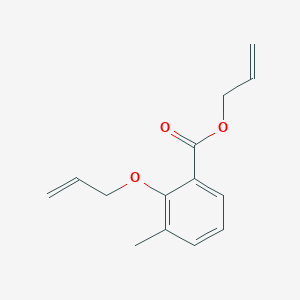
Allyl 2-(allyloxy)-3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 2-(allyloxy)-3-methylbenzoate: is an organic compound that features both allyl and benzoate functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-(allyloxy)-3-methylbenzoate typically involves the reaction of 2-(allyloxy)-3-methylbenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at room temperature . The general reaction scheme is as follows:
Starting Material: 2-(allyloxy)-3-methylbenzoic acid
Reagent: Allyl bromide
Base: Potassium carbonate
Solvent: Acetone
Conditions: Room temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: Allyl 2-(allyloxy)-3-methylbenzoate can undergo oxidation reactions, particularly at the allyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The allyl groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, typically in aqueous or acidic conditions.
Reduction: LiAlH4, usually in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, thiols, or amines, often in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyl derivatives.
科学的研究の応用
Chemistry: Allyl 2-(allyloxy)-3-methylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations.
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its allyl groups can be modified to introduce bioactive functionalities.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and resins. Its allyl groups allow for cross-linking reactions, which are essential in the production of durable materials.
作用機序
The mechanism of action of Allyl 2-(allyloxy)-3-methylbenzoate depends on its application. In organic synthesis, its reactivity is primarily due to the presence of allyl groups, which can undergo various chemical transformations. In biological systems, the compound’s mechanism of action would depend on the specific bioactive functionalities introduced during synthesis.
類似化合物との比較
Allyl benzoate: Similar structure but lacks the additional allyloxy and methyl groups.
2-(Allyloxy)benzoic acid: Similar structure but lacks the ester linkage and additional allyl group.
3-Methylbenzoic acid: Similar structure but lacks the allyloxy and allyl groups.
Uniqueness: Allyl 2-(allyloxy)-3-methylbenzoate is unique due to the presence of both allyl and allyloxy groups, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
特性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
prop-2-enyl 3-methyl-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C14H16O3/c1-4-9-16-13-11(3)7-6-8-12(13)14(15)17-10-5-2/h4-8H,1-2,9-10H2,3H3 |
InChIキー |
RVVNVGFMHPVCLH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)OCC=C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



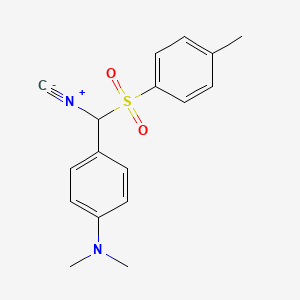
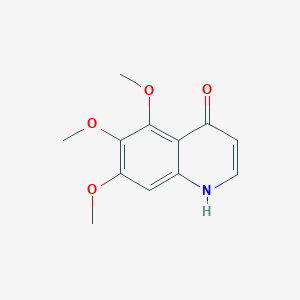
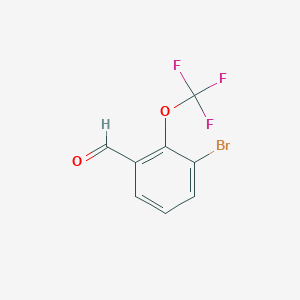

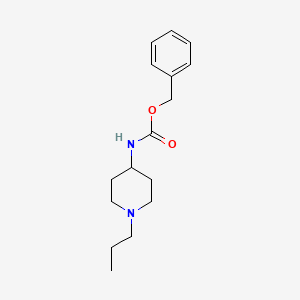
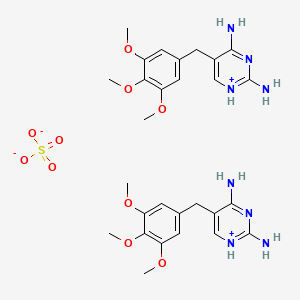
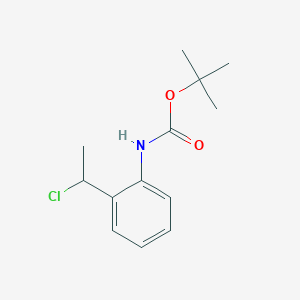
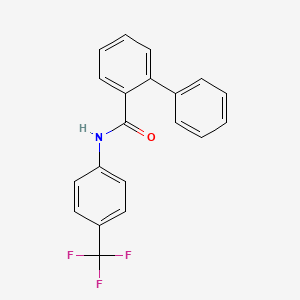
![(3S,5R,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14122397.png)
